molecular formula C8H8N2 B110421 6-Ethylnicotinonitrile CAS No. 3222-52-4

6-Ethylnicotinonitrile

Cat. No.: B110421
CAS No.: 3222-52-4
M. Wt: 132.16 g/mol
InChI Key: CZYRKQKCSOWBAJ-UHFFFAOYSA-N
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Description

6-Ethylnicotinonitrile is a chemical compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of an ethyl group attached to the sixth position of the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the biochemical reactions related to the action of Ethionamide

Cellular Effects

The cellular effects of 6-Ethylnicotinonitrile are not well-documented. Given its association with Ethionamide, it may influence cell function in a manner similar to this antibiotic. Ethionamide is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall in Mycobacterium tuberculosis . This suggests that this compound may also have some impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an impurity of Ethionamide, it may share some of the same mechanisms of action. Ethionamide is a prodrug that is activated by a mycobacterial enzyme, EthA, producing a reactive species that inhibits the enoyl reductase, InhA, thereby blocking mycolic acid synthesis .

Metabolic Pathways

Given its association with Ethionamide, it may be involved in similar metabolic pathways, particularly those related to the metabolism of Ethionamide in Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnicotinonitrile typically involves the reaction of 6-ethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethyl group and the nitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Ethylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as optical and electronic materials.

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound without the ethyl group.

    6-Methylnicotinonitrile: A similar compound with a methyl group instead of an ethyl group.

    2-Ethylnicotinonitrile: A positional isomer with the ethyl group attached to the second position of the pyridine ring.

Uniqueness: 6-Ethylnicotinonitrile is unique due to the specific position of the ethyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the sixth position may enhance certain properties, such as lipophilicity and binding affinity to specific molecular targets, compared to its analogs.

Properties

IUPAC Name

6-ethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRKQKCSOWBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592593
Record name 6-Ethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-52-4
Record name 6-Ethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3222-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 384B was prepared from 384A by a route analogous to that described for the preparation of compound 174B. HPLC retention time=1.24 min. (Condition A), M+=133.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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